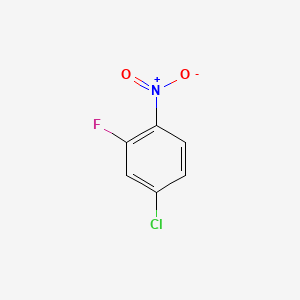

4-Chloro-2-fluoronitrobenzene

Descripción general

Descripción

4-Chloro-2-fluoronitrobenzene (CAS 700-37-8) is a halogenated nitrobenzene derivative with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.54 g/mol . It is a yellowish crystalline solid with a purity typically exceeding 95% and is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and radiopharmaceuticals. For example, it serves as a precursor in the synthesis of CSF1R kinase inhibitors for autoradiography studies in neurological tissues . Its commercial availability spans multiple suppliers, including TCI Chemicals (priced at ¥14,800/25g) and Kanto Reagents (¥12,000/25g) .

Métodos De Preparación

Preparation from 5-Chloro-2-nitroaniline via Diazotization and Thermal Decomposition

Process Overview

- Starting Material: 5-Chloro-2-nitroaniline, which can be conveniently synthesized from 3-chloroaniline by known methods.

- Key Steps: Diazotization of 5-chloro-2-nitroaniline to form a diazonium salt, followed by reaction with hexafluorophosphoric acid to generate the corresponding diazonium hexafluorophosphate salt, then thermal decomposition to yield 4-chloro-2-fluoronitrobenzene.

- Reaction Conditions:

- Diazotization in aqueous solution.

- Thermal decomposition at 150–155°C for about 1 hour.

- Work-up includes extraction with toluene, washing with sodium carbonate solution and water, drying, and purification by reduced pressure distillation.

Performance Data

| Parameter | Value |

|---|---|

| Reaction Temperature | 150–155°C |

| Reaction Time | 1 hour |

| Yield | 39–64% (varies with batch) |

| Purity | 98.7–99.1% (after distillation) |

| Physical State | Light yellow liquid |

| Distillation Conditions | 133–136°C at 30 mmHg |

Advantages

- Raw materials are readily available.

- Mild reaction conditions.

- High purity of product (>98%).

- The method avoids harsh reagents and complex purification.

Limitations

- Moderate yield (up to 64%).

- Requires handling of diazonium salts, which can be sensitive.

Summary Reaction Scheme

5-Chloro-2-nitroaniline → [Diazotization] → Diazonium salt → [Reaction with hexafluorophosphoric acid] → Diazonium hexafluorophosphate salt → [Thermal decomposition] → this compound

Halide Exchange (Nucleophilic Aromatic Substitution) Using Potassium Fluoride

Process Overview

- Starting Material: 2,4-Dichloronitrobenzene or similar chloronitrobenzene derivatives.

- Reagents: Potassium fluoride as fluorine source.

- Solvent: Aprotic polar organic solvents such as sulfolane, toluene, benzene, or chlorobenzene.

- Catalyst: Quaternary ammonium salts (phase-transfer catalysts) to enhance reaction rate.

- Reaction Conditions: Elevated temperatures (100–240°C), reaction times from 10 minutes to 20 hours depending on conditions.

Key Findings

- The presence of quaternary ammonium salts significantly accelerates the halide exchange.

- Using ultra-fine particulate potassium fluoride dispersions improves reactivity.

- The reaction proceeds under substantially anhydrous conditions to prevent side reactions.

- Toluene is preferred as solvent for better yields and easier product recovery.

- Reaction completion typically occurs within 1–6 hours at 210–215°C.

- Product recovery by distillation under reduced pressure yields fluoronitrobenzene compounds with yields of approximately 85% or higher.

Advantages

- High yield and selectivity for this compound.

- Avoids use of diazonium intermediates.

- Scalable for industrial production.

- Minimal by-product formation.

Limitations

- Requires high temperature and careful control of anhydrous conditions.

- Stability of phase-transfer catalysts at elevated temperature can be an issue; improved catalysts have been developed to address this.

Reaction Example

| Component | Amount/Condition |

|---|---|

| 2,4-Dichloronitrobenzene | 50.3 g (0.319 mol) |

| Potassium fluoride (ultra-fine) | Dispersion in toluene |

| Phase-transfer catalyst | N-(2-ethylhexyl)-4-(N',N'-dimethylamino)pyridinium chloride, 0.6 g |

| Temperature | 210–215°C |

| Reaction Time | 1–6 hours |

| Yield | ~85% |

Halide Exchange Using 3,4-Dinitrochlorobenzene and Potassium Fluoride in Presence of Phthaloyl Chloride

Process Overview

- Starting Material: 3,4-Dinitrochlorobenzene.

- Reagents: Potassium fluoride and phthaloyl chloride as catalyst/promoter.

- Reaction Conditions: Moderate temperature, specific to patent details.

Limitations

- High cost and low availability of starting material.

- Lower purity necessitates additional purification steps.

(Referenced in CN1398846A)

Summary Comparison of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Diazotization & Thermal Decomp. | 5-Chloro-2-nitroaniline | Hexafluorophosphoric acid, 150°C, 1 h | 39–64 | 98.7–99.1 | Mild conditions, high purity | Moderate yield, diazonium handling |

| Halide Exchange with KF & PTC | 2,4-Dichloronitrobenzene | Potassium fluoride, phase-transfer catalyst, 210–215°C, 1–6 h | ~85 | High | High yield, scalable | High temp, catalyst stability |

| Halide Exchange with Phthaloyl Cl | 3,4-Dinitrochlorobenzene | Potassium fluoride, phthaloyl chloride | ~90 | ~90 | Good yield | Expensive starting material |

Additional Notes on Purification and Characterization

- Purification typically involves extraction, washing with sodium carbonate solution and water, drying over anhydrous sodium sulfate, and vacuum distillation.

- Characterization data reported include IR, mass spectrometry, and proton NMR confirming the structure and purity.

- Distillation under reduced pressure at 133–136°C (30 mmHg) is common to isolate the product as a light yellow liquid.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-fluoronitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group makes the aromatic ring more susceptible to nucleophilic attack, allowing for substitution reactions with nucleophiles such as phenoxide.

Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as potassium fluoride and phenoxide are used under basic conditions.

Reduction: Hydrogen gas with a metal catalyst like palladium or iron-based catalysts.

Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitric acid under acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenyl ethers.

Reduction: Formation of 4-chloro-2-fluoroaniline.

Electrophilic Aromatic Substitution: Formation of various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Pharmaceuticals:

4-Chloro-2-fluoronitrobenzene serves as a critical building block in the synthesis of numerous pharmaceutical compounds. Its reactivity allows for various transformations that are essential in drug development. For instance, it is used in the production of anti-inflammatory and analgesic medications, contributing to the pharmaceutical industry's ability to create effective treatments for pain and inflammation .

Agrochemicals:

In agricultural chemistry, this compound is instrumental in synthesizing pesticides and herbicides. It enhances crop protection by targeting specific pests effectively. One notable application is its role as a precursor to Fluthiacet-methyl, a widely used herbicide known for its low toxicity and high efficiency .

Dyes and Pigments:

The compound is also significant in the dye industry, where it contributes to the production of vibrant colors for textiles and other materials. Its unique chemical structure allows for the creation of dyes that meet the aesthetic demands of fashion and design industries .

Material Science

In material science, this compound is employed in developing advanced materials with specific properties. It is used to create polymers and coatings that exhibit enhanced durability and resistance to environmental factors. This application is crucial for industries requiring materials that can withstand harsh conditions while maintaining performance .

Analytical Chemistry

The compound finds applications in analytical chemistry as well, particularly in chromatography techniques. It aids researchers in separating and identifying various compounds, which is vital for quality control and substance analysis in laboratories .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of anti-inflammatory drugs | Effective treatment options |

| Agrochemicals | Precursor for herbicides (e.g., Fluthiacet-methyl) | Targeted pest control with low toxicity |

| Dyes and Pigments | Production of vibrant textile dyes | Meets aesthetic demands |

| Material Science | Development of durable polymers and coatings | Enhanced environmental resistance |

| Analytical Chemistry | Chromatography for compound separation | Improved quality control and analysis accuracy |

Case Studies

Case Study 1: Synthesis of Fluthiacet-methyl

Research has demonstrated that this compound is a key intermediate in synthesizing Fluthiacet-methyl, an herbicide with a wide spectrum of activity against various weeds. The synthesis process involves halogen replacement reactions that enhance the efficiency of pesticide formulations .

Case Study 2: Development of Advanced Coatings

In material science research, studies have shown that incorporating this compound into polymer matrices results in coatings with improved mechanical properties and resistance to UV degradation. These advancements are critical for applications in outdoor environments where material longevity is essential .

Mecanismo De Acción

The mechanism of action of 4-chloro-2-fluoro-1-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the aromatic ring more reactive towards nucleophiles. The chlorine and fluorine atoms also influence the reactivity and orientation of substitution reactions on the benzene ring .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituted Chloro-Fluoronitrobenzenes

The positional isomerism of chlorine (Cl), fluorine (F), and nitro (NO₂) groups significantly influences reactivity, physical properties, and applications. Key analogs include:

Key Observations :

- Positional Effects on Reactivity : The ortho-substituted 2-chloronitrobenzene (CAS 88-73-3) exhibits higher reactivity in nucleophilic aromatic substitution due to reduced steric hindrance compared to para-substituted analogs like this compound .

- Fluorine Impact: Fluorine's electronegativity enhances the electron-withdrawing effect of the nitro group, making this compound more reactive than non-fluorinated analogs (e.g., 4-chloronitrobenzene) in cross-coupling reactions .

- Pricing Trends : 5-Chloro-2-fluoronitrobenzene commands a higher price (¥15,000/25g) than its 4-chloro isomer (¥12,000/25g), likely due to lower synthetic yields or specialized demand .

Physicochemical Properties

*Reported values vary; Kanto Reagents lists a melting range of 48–52°C , while other sources suggest higher values.

Market and Commercial Availability

Actividad Biológica

4-Chloro-2-fluoronitrobenzene (CAS No. 700-37-8) is a chemical compound that has garnered attention due to its potential biological activities and implications in various fields, including toxicology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

This compound is characterized by its unique molecular structure, which influences its biological interactions. The compound is a member of the nitrobenzene family, and its chemical formula is CHClFNO. The presence of chlorine and fluorine substituents affects its reactivity and biological behavior.

Toxicological Studies

A significant body of research has focused on the toxicological effects of this compound. In studies involving animal models, the compound has demonstrated various adverse effects, particularly concerning liver and hematological parameters.

Case Study: Matsumoto et al. (2006)

In a comprehensive carcinogenicity study conducted by Matsumoto et al., groups of male and female Crj:BDF1 mice were administered diets containing varying concentrations of this compound over two years. The results indicated:

- Liver Effects : A significant increase in hepatocellular adenomas was observed in male mice at higher doses (2000 ppm), with incidences reported as 3/50 in control versus 6/50 in treated groups (p < 0.01).

- Body Weight Changes : Male mice exposed to 2000 ppm showed a 5% decrease in terminal body weight compared to controls.

- Tumor Incidence : The study reported an increased incidence of hepatocellular carcinoma at higher doses, suggesting a potential carcinogenic effect.

Metabolic Pathways

The metabolism of this compound involves several pathways, including nitro-group reduction and conjugation reactions. These metabolic processes can lead to the formation of reactive intermediates that may contribute to its biological activity.

Data Table: Summary of Toxicological Findings

| Study Reference | Species | Dose (ppm) | Tumor Incidence (Control/Treated) | Significant Findings |

|---|---|---|---|---|

| Matsumoto et al. (2006) | Crj:BDF1 Mice | 0, 125, 500, 2000 | Hepatocellular Adenoma: 3/50 vs. 6/50 (p < 0.01) | Decreased body weight at high doses |

| Other Studies | Various | Varies | Varies | Evidence of liver toxicity and carcinogenicity |

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : The compound exhibits cytotoxic properties that may lead to cell death in various tissues, particularly the liver.

- Genotoxicity : Studies have indicated that it can induce DNA damage, as evidenced by increased micronuclei formation in bone marrow cells.

- Oxidative Stress : Exposure has been linked to oxidative stress markers, contributing to cellular damage.

Q & A

Basic Question: What are the standard synthetic routes for 4-Chloro-2-fluoronitrobenzene?

Methodological Answer:

The compound is typically synthesized via electrophilic aromatic substitution or nucleophilic displacement of a halogen atom. A common approach involves nitration of 4-chloro-2-fluorobenzene using a mixture of nitric acid and sulfuric acid under controlled temperature (0–5°C) to prevent over-nitration . Alternatively, halogen exchange reactions (e.g., replacing bromine with fluorine via Balz-Schiemann reaction intermediates) are employed, requiring anhydrous conditions and catalysts like tetrabutylammonium fluoride .

Key Parameters:

- Reagents : HNO₃/H₂SO₄, NaNO₂, or fluorinating agents (e.g., KF).

- Solvents : Polar aprotic solvents (DMF, DMSO) for nitro group introduction .

Advanced Question: How do steric and electronic effects influence regioselectivity in substitution reactions?

Methodological Answer:

The meta-directing nitro group and ortho/para-directing halogens create competing electronic effects. Computational studies (DFT calculations) reveal that the nitro group’s electron-withdrawing nature dominates, directing electrophiles to the meta position relative to itself. Steric hindrance from the chloro and fluoro substituents further limits accessibility to certain positions . Experimental validation via HPLC-MS and X-ray crystallography is critical to confirm regiochemical outcomes .

Example Reaction:

- Suzuki Coupling : The chloro substituent undergoes cross-coupling with boronic acids at the 4-position, while the fluoro group remains inert under mild conditions .

Basic Question: What analytical techniques confirm purity and structural integrity?

Methodological Answer:

- GC-MS : Quantifies purity (>95% as per commercial standards) and detects trace impurities like 5-Chloro-2-fluoronitrobenzene isomers .

- ¹H/¹³C NMR : Identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms absence of byproducts .

- Elemental Analysis : Validates molecular formula (C₆H₃ClFNO₂, MW 175.54 g/mol) .

Propiedades

IUPAC Name |

4-chloro-2-fluoro-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCPUGKKWNMITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220260 | |

| Record name | 4-Chloro-2-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-37-8 | |

| Record name | 4-Chloro-2-fluoro-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoro-1-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-fluoro-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.